Brevetoxin A

説明

Synthesis Analysis

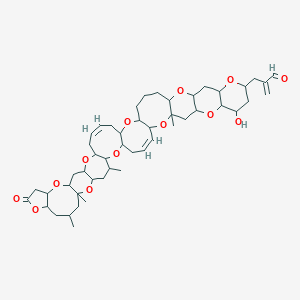

The total synthesis of brevetoxin A represents a significant achievement in the field of organic chemistry due to the molecule's intricate structure and the complexity of its stereochemical arrangement. Nicolaou et al. (2009) reported a successful total synthesis of brevetoxin A, highlighting the use of tetracyclic coupling partners through a Horner-Wittig olefination and subsequent steps leading to the natural product via selective oxidative processes and methylenation. Similarly, Crimmins et al. (2009) described a unified approach for synthesizing subunits of brevetoxin A, employing a ring-closing metathesis strategy from corresponding dienes, showcasing the synthetic versatility and challenges in constructing such a complex molecule.

Molecular Structure Analysis

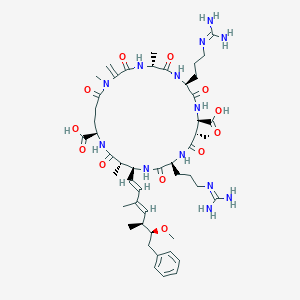

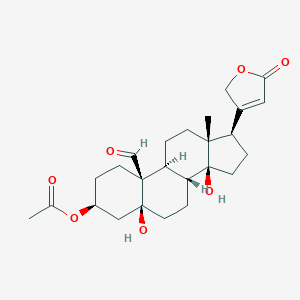

The molecular structure of brevetoxin A is remarkable for its decacyclic ether framework, featuring multiple five- to nine-membered oxacycles and 22 tetrahedral stereocenters. This structure is responsible for the toxin's biological activity, primarily its interaction with voltage-sensitive sodium channels (VSSCs) in neural membranes, leading to disruptive effects on cellular ion homeostasis. The detailed structure elucidation of brevetoxin A and related compounds has been pivotal in understanding the mode of action of these toxins and their significant potency as neurotoxins.

Chemical Reactions and Properties

Brevetoxin A engages in specific chemical interactions primarily due to its polyether structure, influencing its reactivity and biological interactions. Its chemical reactions often involve interactions with sodium channels, where brevetoxins bind to site 5 on the voltage-sensitive sodium channel, enhancing cellular Na+ influx and leading to excitatory effects. This unique interaction is a critical aspect of their neurotoxicological profile, mediating their potent neurotoxic effects.

Physical Properties Analysis

As lipid-soluble polyether compounds, brevetoxins exhibit specific physical properties that influence their distribution and effects in marine environments and biological systems. Their lipophilicity facilitates crossing biological membranes, contributing to their potent toxicity. The solubility and stability of brevetoxins in various media are critical for their environmental persistence and impact, particularly during red tide events, where they can accumulate in marine organisms and affect human health through seafood consumption and aerosol inhalation.

Chemical Properties Analysis

The chemical properties of brevetoxin A, including its reactivity and interactions with biological molecules, are fundamentally linked to its complex polyether structure. The molecule's ability to bind to and modulate voltage-sensitive sodium channels underscores its role as a neurotoxin. The specificity and potency of this interaction are due to the structural features of brevetoxin A, which enable precise binding to the sodium channel receptor site, leading to alterations in ion flux and neuronal excitability.

科学的研究の応用

Synthesis and Molecular Structure

- Total Synthesis of Brevetoxin A : Brevetoxin A, a potent neurotoxin, has been synthesized in the lab. This synthesis is significant as it allows for the creation of analogues for biochemical studies, aiding in the understanding of its complex molecular structure, which includes a polycyclic macromolecule with multiple rings and stereogenic centers (Nicolaou et al., 1998).

Pharmacological Function

- Unique Structure and Pharmacological Function : Brevetoxin A is recognized for its unique structure and its ability to enhance cellular sodium influx by binding to voltage-sensitive sodium channels. This property makes it a focus of pharmacological research (Baden, 1989).

Neurotoxicity and Cellular Effects

- Effects on Sodium Channels : Studies on mammalian neuroblastoma cells reveal that Brevetoxin A shifts the activation of sodium channels, increasing sodium current at rest without altering channel conductance. This highlights its role in altering neuronal activity (Sheridan & Adler, 1989).

- Potential in Stroke Therapy : Lower doses of Brevetoxins, including Brevetoxin A, may elicit neuroregeneration, suggesting a potential application in stroke therapy. However, its inflammatory properties require careful consideration (McCall et al., 2022).

Analytical Methods

- Fluorescence-Based Assays : Development of fluorescence-based assays for Brevetoxins, including Brevetoxin A, provides a safer, quicker, and less expensive method for analyzing their binding to voltage-sensitive sodium channels. This is crucial for ongoing research and toxicity studies (McCall et al., 2014).

Therapeutic Applications

- Stimulating Neuronal Growth : Brevetoxin derivatives show promise in enhancing neuronal growth, particularly in the context of neurodegenerative diseases and neurological disorders. This application is based on their activity on voltage-gated sodium channels and intracellular pathways (Taupin, 2009).

Environmental and Health Monitoring

- Biomonitoring in Mammals : Techniques have been developed to monitor the presence of Brevetoxins, including Brevetoxin A, in blood, providing a method to track environmental and health impacts of these toxins (Fairey et al., 2001).

特性

IUPAC Name |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIMUPHKPHTKF-HQUFVKSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879996 | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevetoxin A | |

CAS RN |

98112-41-5 | |

| Record name | Brevetoxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

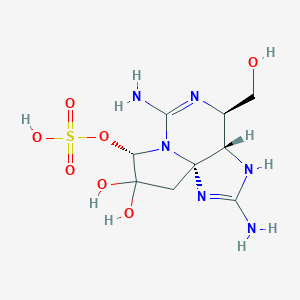

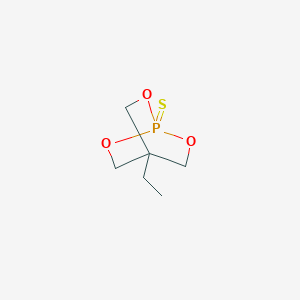

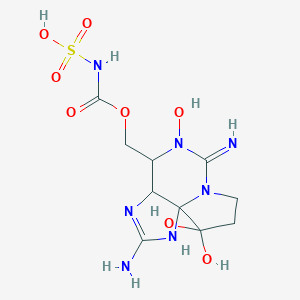

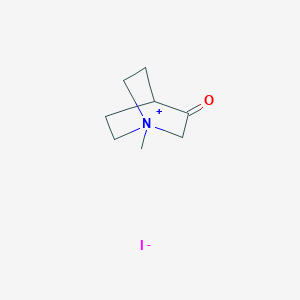

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。